

# 3-Pentafluoroethyl-1h-pyrazin-2-one CAS number and IUPAC name

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## Compound of Interest

Compound Name: 3-Pentafluoroethyl-1h-pyrazin-2-one

Cat. No.: B1458274

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## Technical Guide: 3-(Pentafluoroethyl)-1H-pyrazin-2-one

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 3-(Pentafluoroethyl)-1H-pyrazin-2-one, including its chemical identity, proposed synthesis, and potential biological significance. Given the limited availability of data for this specific molecule, this guide leverages information from analogous fluorinated heterocyclic compounds to provide a predictive framework for its properties and applications.

## Chemical Identity

- IUPAC Name: 3-(Pentafluoroethyl)-1H-pyrazin-2-one
- CAS Number: A specific CAS number for 3-(Pentafluoroethyl)-1H-pyrazin-2-one is not readily found in major chemical databases, suggesting it may be a novel or infrequently synthesized compound.

Chemical Structure:

Caption: Chemical structure of 3-(Pentafluoroethyl)-1H-pyrazin-2-one.

## Physicochemical Properties (Predicted)

Quantitative data for 3-(Pentafluoroethyl)-1H-pyrazin-2-one is not available. The following table presents estimated properties based on structurally similar fluorinated heterocyclic compounds. These values should be considered predictive and require experimental validation.

Property	Predicted Value	Basis for Prediction
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>5</sub> N <sub>2</sub> O	Calculated from the chemical structure.
Molecular Weight	226.09 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	General appearance of similar pyrazinone compounds.
Melting Point	150 - 180 °C	Fluorination often increases the melting point compared to non-fluorinated analogs.
Boiling Point	> 300 °C (decomposes)	High polarity and potential for hydrogen bonding suggest a high boiling point.
Solubility	Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)	The polar pyrazinone core is countered by the lipophilic pentafluoroethyl group.
pKa	~8-9 (for the N-H proton)	Electron-withdrawing effect of the pentafluoroethyl group may slightly lower the pKa compared to alkyl-substituted pyrazinones.

## Proposed Synthesis and Experimental Protocols

While a specific synthetic route for 3-(Pentafluoroethyl)-1H-pyrazin-2-one has not been published, a plausible approach involves the condensation of an  $\alpha$ -amino amide with a

perfluorinated 1,2-dicarbonyl compound, a modification of the well-established Jones and Karmas and Spoerri method.[1][2]

Proposed Synthetic Pathway:



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Caption: Proposed synthesis workflow for 3-(Pentafluoroethyl)-1H-pyrazin-2-one.

Detailed Experimental Protocol (Hypothetical):

This protocol is a general guideline and would require optimization.

Materials:

- Glycinamide hydrochloride
- Pentafluoropropionyl cyanide (or a similar reactive pentafluoro-1,2-dicarbonyl equivalent)
- Sodium bicarbonate (or another suitable base)
- Anhydrous ethanol
- Diethyl ether
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

- Preparation of Glycinamide Free Base: In a round-bottom flask, dissolve glycinamide hydrochloride in a minimal amount of water. Cool the solution in an ice bath and add a

saturated aqueous solution of sodium bicarbonate dropwise with stirring until the pH reaches ~8-9. Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the glycinamide free base.

- **Condensation and Cyclization:** In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the glycinamide free base in anhydrous ethanol. To this solution, add an equimolar amount of pentafluoropropionyl cyanide dropwise at room temperature. The reaction mixture may be stirred at room temperature or gently heated (e.g., to 40-50 °C) to promote cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Purification:** Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified. A suggested method is flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- **Characterization:** The structure and purity of the final product, 3-(Pentafluoroethyl)-1H-pyrazin-2-one, should be confirmed by standard analytical techniques, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR, mass spectrometry, and elemental analysis.

## Potential Biological Significance and Applications

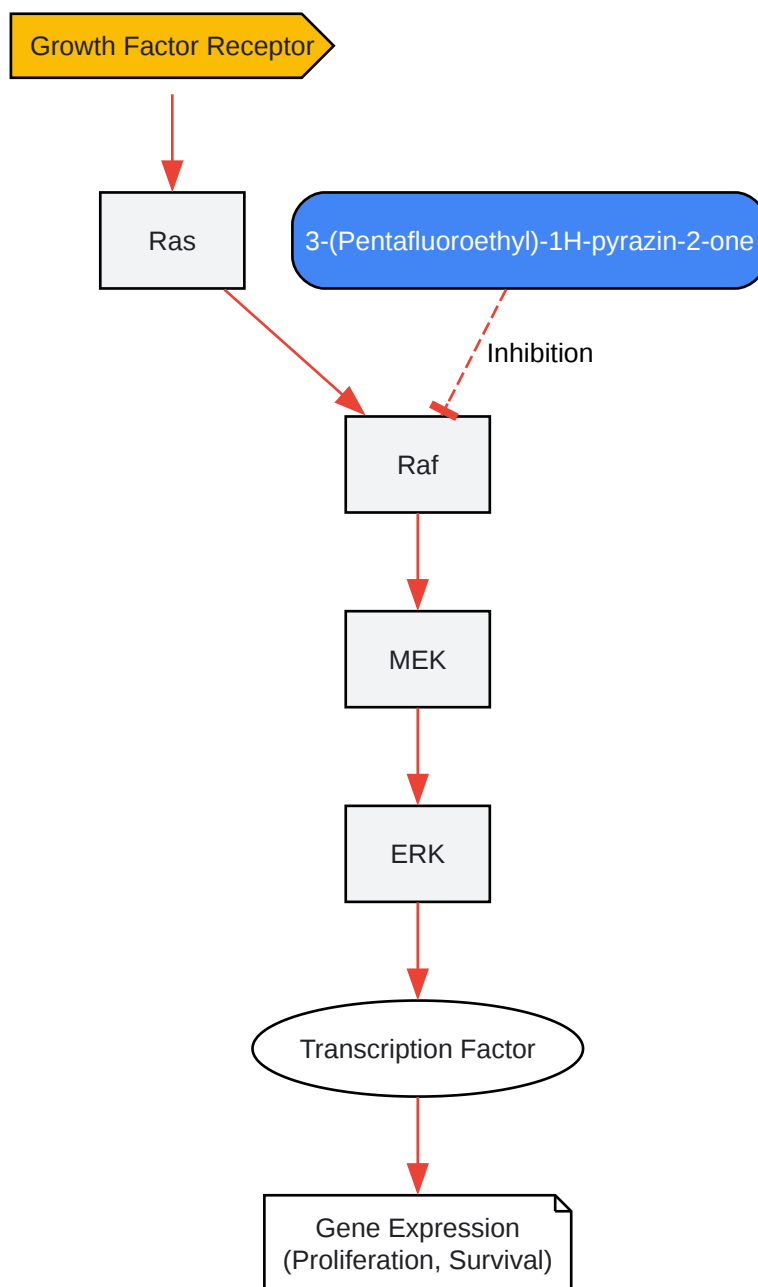
The introduction of fluorine atoms into heterocyclic scaffolds is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3][4][5] While the biological activity of 3-(Pentafluoroethyl)-1H-pyrazin-2-one has not been reported, related fluorinated pyrazole and pyrazinone derivatives have shown a range of biological activities, including:

- **Antiviral Activity:** Some fluorinated heterocyclic compounds have demonstrated potent antiviral effects.[5]
- **Antifungal Activity:** Fluorinated pyrazoles have been investigated for their efficacy against various phytopathogenic fungi.[4]
- **Enzyme Inhibition:** The incorporation of fluorine can lead to potent and selective enzyme inhibitors. For instance, fluorinated pyrazoles have been shown to inhibit nitric oxide

synthase (NOS).[6]

#### Hypothetical Signaling Pathway Modulation:

Given the prevalence of kinase inhibition by heterocyclic compounds in drug discovery, a compound like 3-(Pentafluoroethyl)-1H-pyrazin-2-one could potentially act as a modulator of a cellular signaling pathway. The following diagram illustrates a generic kinase signaling cascade that could be a hypothetical target.



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Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.

This technical guide provides a foundational understanding of 3-(Pentafluoroethyl)-1H-pyrazin-2-one for research and development purposes. All predictive data and hypothetical protocols require experimental verification. The structural motifs present in this molecule suggest that it could be a valuable scaffold for the development of novel therapeutic agents.

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